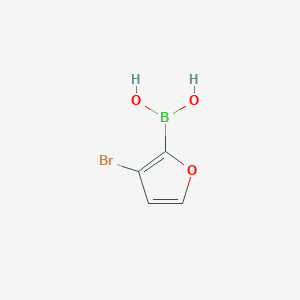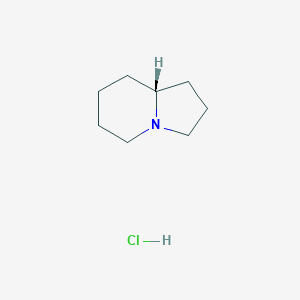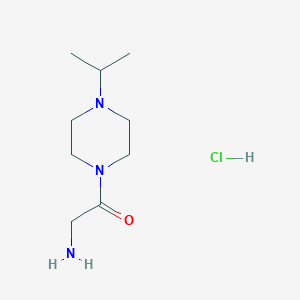
2-(3-Bromopropyl)-1,3,5-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-1,3,5-trifluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group attached to a trifluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,3,5-trifluorobenzene typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Alkylation: The trifluorobenzene ring undergoes alkylation with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Bromination: The resulting alkylated product is then subjected to bromination using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-1,3,5-trifluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alcohol, under suitable conditions.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromopropyl group or the trifluorobenzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amines or alcohols, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
2-(3-Bromopropyl)-1,3,5-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-1,3,5-trifluorobenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The trifluorobenzene ring can undergo electrophilic aromatic substitution reactions, where the bromopropyl group acts as an electron-withdrawing group, influencing the reactivity of the ring.
Nucleophilic Attack: The bromine atom in the bromopropyl group can be a site for nucleophilic attack, leading to the formation of new bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopropyl)-1,4-difluorobenzene
- 2-(3-Bromopropyl)-1,2,4-trifluorobenzene
- 2-(3-Bromopropyl)-1,3,4-trifluorobenzene
Uniqueness
2-(3-Bromopropyl)-1,3,5-trifluorobenzene is unique due to the specific positioning of the bromopropyl and trifluorobenzene groups. This arrangement influences its chemical reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H8BrF3 |
|---|---|
Molecular Weight |
253.06 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C9H8BrF3/c10-3-1-2-7-8(12)4-6(11)5-9(7)13/h4-5H,1-3H2 |
InChI Key |
WYZXGMGYLFEVPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCCBr)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)





![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)


